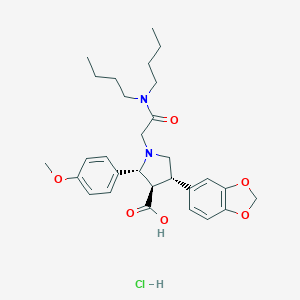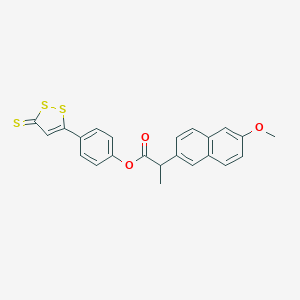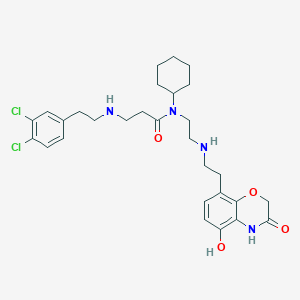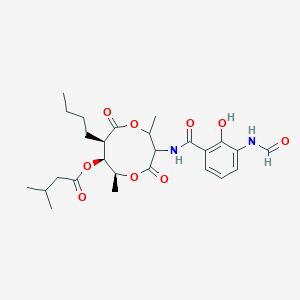
Clorhidrato de Atrasentan
Descripción general
Descripción
El Hidrocloruro de Atrasentan es un fármaco experimental que se estudia principalmente por su potencial en el tratamiento de varios tipos de cáncer, incluido el cáncer de pulmón de células no pequeñas, y la enfermedad renal diabética. Es un antagonista selectivo del receptor de la endotelina A, lo que significa que bloquea la acción de la endotelina, una proteína que hace que los vasos sanguíneos se constriñan y las células proliferen .
Aplicaciones Científicas De Investigación
El Hidrocloruro de Atrasentan tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como compuesto modelo para estudiar el comportamiento de los antagonistas del receptor de la endotelina.
Biología: Investigado por sus efectos sobre la proliferación celular y la apoptosis.
Medicina: Estudiado por su potencial para tratar el cáncer y la enfermedad renal diabética al reducir la proteinuria y mejorar la función renal.
Mecanismo De Acción
El Hidrocloruro de Atrasentan ejerce sus efectos bloqueando selectivamente el receptor de la endotelina A. Este receptor está involucrado en varios procesos fisiológicos, incluyendo la vasoconstricción y la proliferación celular. Al inhibir este receptor, el Hidrocloruro de Atrasentan puede reducir la constricción de los vasos sanguíneos y el crecimiento celular, lo que es beneficioso en afecciones como el cáncer y las enfermedades renales .
Compuestos Similares:
Sitaxsentan: Otro antagonista del receptor de la endotelina utilizado principalmente para la hipertensión arterial pulmonar.
Ambrisentan: Similar al Sitaxsentan, utilizado para tratar la hipertensión arterial pulmonar.
Bosentan: Un antagonista dual del receptor de la endotelina utilizado para la hipertensión arterial pulmonar.
Comparación: El Hidrocloruro de Atrasentan es único por su alta selectividad para el receptor de la endotelina A, lo que lo hace particularmente efectivo para reducir la proliferación celular y la proteinuria. A diferencia de otros antagonistas del receptor de la endotelina, el Hidrocloruro de Atrasentan ha mostrado promesa en el tratamiento de la enfermedad renal diabética y ciertos cánceres .
Safety and Hazards
Atrasentan hydrochloride is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Direcciones Futuras
Atrasentan is currently in Phase III development for IgA nephropathy (IgAN) and early-stage development for other rare kidney diseases . Novartis has reported positive topline data from an ongoing Phase III trial investigating atrasentan in patients with IgA nephropathy (IgAN) . The study met its primary efficacy endpoint at the 36-week interim analysis, with atrasentan demonstrating superiority versus placebo with a clinically meaningful and highly statistically significant reduction in proteinuria . Based on the results from this interim proteinuria endpoint analysis, Novartis plans to submit an application in 2024 for possible accelerated approval in the US .
Análisis Bioquímico
Biochemical Properties
Atrasentan hydrochloride plays a significant role in biochemical reactions by selectively inhibiting endothelin A receptors. This compound interacts primarily with endothelin-1, a peptide that induces vasoconstriction and cell proliferation. By binding to endothelin A receptors with high affinity (IC50 of 0.2 nM for endothelin A compared to 190 nM for endothelin B receptors), atrasentan hydrochloride effectively blocks the downstream signaling pathways activated by endothelin-1 . This interaction prevents endothelin-1 from exerting its effects on vascular smooth muscle cells and other target cells, thereby reducing vasoconstriction and cell proliferation.
Cellular Effects
Atrasentan hydrochloride exerts various effects on different cell types and cellular processes. In vascular smooth muscle cells, it inhibits endothelin-1-induced proliferation and migration, which are critical processes in the development of vascular diseases. Additionally, atrasentan hydrochloride has been shown to reduce proteinuria and improve kidney outcomes in patients with diabetic kidney disease by decreasing mesangial cell activation, inflammation, and fibrosis . This compound also influences cell signaling pathways, such as the endothelin signaling pathway, and modulates gene expression related to cell proliferation and inflammation.
Molecular Mechanism
The molecular mechanism of action of atrasentan hydrochloride involves its selective binding to endothelin A receptors, thereby blocking the binding of endothelin-1. This inhibition prevents the activation of downstream signaling pathways that lead to vasoconstriction, cell proliferation, and inflammation . Atrasentan hydrochloride also inhibits the expression of genes involved in these processes, further contributing to its therapeutic effects. By blocking endothelin A receptors, atrasentan hydrochloride reduces the pathological effects of endothelin-1 on various tissues and organs.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of atrasentan hydrochloride have been observed to change over time. Studies have shown that this compound is rapidly absorbed and reaches steady-state concentrations within a few days of administration . Atrasentan hydrochloride has demonstrated consistent pharmacokinetic profiles, with a half-life of approximately 21 hours . Long-term studies have indicated that atrasentan hydrochloride maintains its efficacy in reducing proteinuria and improving kidney function over extended periods
Dosage Effects in Animal Models
The effects of atrasentan hydrochloride vary with different dosages in animal models. In preclinical studies, atrasentan hydrochloride has shown dose-dependent efficacy in reducing proteinuria and improving kidney outcomes . Higher doses of atrasentan hydrochloride have been associated with increased adverse effects, such as edema and weight gain, which are likely due to its potent vasodilatory effects . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Atrasentan hydrochloride is involved in several metabolic pathways, primarily related to its interaction with endothelin receptors. This compound is metabolized in the liver, and its metabolites are excreted primarily through the kidneys . The metabolic pathways of atrasentan hydrochloride involve various enzymes, including cytochrome P450 enzymes, which play a crucial role in its biotransformation
Transport and Distribution
Atrasentan hydrochloride is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and distributed to target tissues, where it exerts its therapeutic effects . The compound’s distribution is influenced by its binding to plasma proteins and its interaction with transporters and binding proteins . These interactions affect the localization and accumulation of atrasentan hydrochloride in different tissues, contributing to its overall pharmacokinetic profile.
Subcellular Localization
The subcellular localization of atrasentan hydrochloride is primarily determined by its interaction with endothelin A receptors, which are located on the cell surface . This compound does not require specific targeting signals or post-translational modifications to reach its target receptors. Its activity and function are influenced by the density and distribution of endothelin A receptors on different cell types
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis del Hidrocloruro de Atrasentan implica múltiples pasos, comenzando con la preparación de la estructura central de pirrolidina. Los pasos clave incluyen:
- Formación del anillo de pirrolidina.
- Introducción de los grupos benzodioxol y metoxi fenilo.
- Acoplamiento final con el grupo dibutylamino.
Métodos de Producción Industrial: La producción industrial del Hidrocloruro de Atrasentan normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:
- Uso de reactivos de alta pureza.
- Temperaturas y presiones de reacción controladas.
- Pasos de purificación como la cristalización y la cromatografía para aislar el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: El Hidrocloruro de Atrasentan experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción puede modificar los grupos funcionales de la molécula, alterando potencialmente su actividad.
Reducción: Esta reacción puede reducir ciertos grupos funcionales, afectando la estabilidad y la reactividad de la molécula.
Sustitución: Esta reacción implica reemplazar un grupo funcional por otro, lo que puede utilizarse para modificar las propiedades del compuesto.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.
Agentes Reductores: Como el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos de Sustitución: Como los halógenos o los agentes alquilantes.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .
Comparación Con Compuestos Similares
Sitaxentan: Another endothelin receptor antagonist used primarily for pulmonary arterial hypertension.
Ambrisentan: Similar to Sitaxentan, used for treating pulmonary arterial hypertension.
Bosentan: A dual endothelin receptor antagonist used for pulmonary arterial hypertension.
Comparison: Atrasentan Hydrochloride is unique in its high selectivity for the endothelin A receptor, making it particularly effective in reducing cell proliferation and proteinuria. Unlike other endothelin receptor antagonists, Atrasentan Hydrochloride has shown promise in treating diabetic kidney disease and certain cancers .
Propiedades
IUPAC Name |
(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O6.ClH/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20;/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34);1H/t23-,27-,28+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFUJIFSUKPWCZ-SQMFDTLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
173937-91-2 (Parent) | |
| Record name | Atrasentan hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195733438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20173240 | |
| Record name | Atrasentan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195733-43-8 | |
| Record name | Atrasentan hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195733438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atrasentan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATRASENTAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4G31X93ZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(3,4-dichlorophenoxy)piperidin-1-yl]-N-(4-methylphenyl)sulfonylpiperidine-1-carboxamide](/img/structure/B520067.png)
![(1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexane-1-carboxamide](/img/structure/B520084.png)
![N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide](/img/structure/B520157.png)

![3-bromo-5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxybenzamide](/img/structure/B521102.png)
![Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B521106.png)


![1-Tert-butyl-3-[2-(3-methylanilino)-5-nitrophenyl]sulfonylurea](/img/structure/B521557.png)
![N-(2,4-Dichlorophenyl)-N'-[1-(2,5-bistrifluoromethylphenyl)-2-(imidazol-1-yl)-ethyl]-N''-cyanoguanidine](/img/structure/B521629.png)
![(5S)-5,14-diethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B521638.png)
![[(5S)-5,14-diethyl-19,19-difluoro-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-5-yl] 3-[[(2S)-2,6-diaminohexanoyl]amino]propanoate](/img/structure/B521659.png)
